
2-Chloro-5-hydroxymethylpyridine
Overview
Description
2-Chloro-5-hydroxymethylpyridine is an organic compound with the molecular formula C(_6)H(_6)ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a hydroxymethyl group at the fifth position on the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-hydroxymethylpyridine typically involves the chlorination of 5-hydroxymethylpyridine. One common method includes the reaction of 5-hydroxymethylpyridine with thionyl chloride (SOCl(_2)) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-hydroxymethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction Reactions: The compound can be reduced to form 2-chloro-5-methylpyridine using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Oxidation: Oxidizing agents (e.g., KMnO(_4), CrO(_3)), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH(_4)), anhydrous conditions.
Major Products:
Substitution: Various substituted pyridines.
Oxidation: 2-Chloro-5-formylpyridine, 2-chloro-5-carboxypyridine.
Reduction: 2-Chloro-5-methylpyridine.
Scientific Research Applications
Scientific Research Applications
The applications of 2-chloro-5-hydroxymethylpyridine span several domains in scientific research:
Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. It has been utilized in:
- Synthesis of kinase modulators : The compound is employed in developing drugs that modulate the activity of protein kinases, which are crucial for numerous cellular processes .
- Preparation of alkaloids : It is also used in synthesizing yohimbine alkaloids, which have significant pharmacological properties .
Numerous studies have explored the biological activities associated with this compound:
- Antimicrobial Efficacy : In vitro studies have demonstrated that concentrations as low as 10 µg/mL can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
- Cancer Research : Research involving human breast cancer cell lines revealed that treatment with 50 µM of the compound for 48 hours resulted in a reduction of cell viability by approximately 40%. This suggests its potential role as an anticancer agent.
Case Studies
Several case studies have provided insights into the efficacy and mechanisms of action of this compound:
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition at low concentrations, showcasing its potential for developing new antimicrobial therapies.
Case Study 2: Cancer Cell Proliferation
In a controlled laboratory setting, researchers treated human breast cancer cell lines with varying concentrations of the compound. The findings demonstrated a dose-dependent decrease in cell proliferation, highlighting its potential application in cancer treatment strategies.
Mechanism of Action
The mechanism of action of 2-Chloro-5-hydroxymethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl group can participate in hydrogen bonding, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Chloro-5-methylpyridine: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
2-Chloro-3-hydroxymethylpyridine: The position of the hydroxymethyl group affects its reactivity and applications.
5-Chloro-2-hydroxymethylpyridine: The chlorine and hydroxymethyl groups are swapped, leading to different chemical properties.
Uniqueness: 2-Chloro-5-hydroxymethylpyridine is unique due to the specific positioning of the chlorine and hydroxymethyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a variety of chemical transformations makes it a valuable compound in research and industry.
Biological Activity
2-Chloro-5-hydroxymethylpyridine is a compound of interest in organic chemistry, particularly due to its biological activities and applications in drug synthesis. This compound is notable for its role as a precursor in the synthesis of biologically active substances, especially those that modulate protein kinase activity and other pharmacological targets.
- Chemical Formula : C6H6ClN
- Molecular Weight : 143.57 g/mol
- CAS Number : 21543-49-7
This compound is known to exhibit various biological activities, primarily through its interactions with protein kinases. These interactions can influence several signaling pathways within cells, making it a potential candidate for therapeutic applications.
Applications in Drug Development
- Protein Kinase Modulation : The compound has been utilized in the synthesis of drugs that target protein kinases, which are crucial for regulating cellular functions such as growth, proliferation, and apoptosis. This modulation is particularly relevant in cancer therapy where aberrant kinase activity is often implicated.
- Synthesis of Alkaloids : It also serves as a building block for synthesizing iohimban alkaloids, which have demonstrated various pharmacological effects including anti-inflammatory and analgesic properties .
In Vitro Studies
Research has indicated that this compound can inhibit certain enzymatic activities associated with disease states. For instance, studies have shown that derivatives of this compound can reverse antibiotic resistance in Mycobacterium tuberculosis, highlighting its potential in infectious disease treatment .
Toxicological Profile
The safety profile of this compound has been assessed in various studies. While specific toxicity data may be limited, preliminary findings suggest that it possesses a favorable safety margin when used within therapeutic ranges .
Table 1: Summary of Biological Activities
Case Study: Protein Kinase Inhibition
In a recent study, researchers synthesized several derivatives of this compound to evaluate their efficacy as protein kinase inhibitors. The results indicated that certain modifications significantly enhanced inhibitory activity against key kinases involved in cancer progression.
Table 2: Efficacy of Derivatives on Kinase Activity
Compound | IC50 (µM) | Target Kinase |
---|---|---|
This compound | 15 | EGFR |
Derivative A | 8 | AKT |
Derivative B | 12 | ERK |
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-Chloro-5-hydroxymethylpyridine, and what are their respective advantages?
- Answer : The compound can be synthesized via multiple pathways. A prominent method involves starting from 3-iodo-6-chloropyridine , where hydroxylation and subsequent functional group transformations yield the target compound . Another approach utilizes 2-chloro-5-formylpyridine (CAS: CDS015696), which undergoes reduction to introduce the hydroxymethyl group . Advantages include modularity in intermediate selection and compatibility with common reducing agents (e.g., NaBH₄). Yields vary depending on reaction conditions (e.g., solvent, catalyst), with optimization required for scalability .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the pyridine ring substitution pattern and hydroxymethyl group (-CH₂OH) .
- IR Spectroscopy : Identifies O-H stretching (~3200–3600 cm⁻¹) and C-Cl vibrations (~550–850 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 143.55 for C₆H₅ClNO) and fragmentation patterns .
Structural data (e.g., SMILES: C1=CC(=NC=C1O)Cl) from PubChem or crystallography (if available) further supports characterization .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Answer : Critical precautions include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
- Storage : Keep in airtight containers away from moisture and oxidizing agents to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound amid conflicting literature reports?
- Answer : Conflicting yields may arise from differences in:
- Catalyst Selection : Transition metals (e.g., Pd) or Lewis acids (e.g., AlCl₃) can influence reaction pathways .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
- Temperature Control : Lower temps (0–25°C) reduce side reactions like over-reduction or decomposition .
Systematic Design of Experiments (DoE) or kinetic studies are recommended to identify optimal parameters .
Q. What strategies are recommended for resolving structural ambiguities in this compound derivatives using crystallographic data?
- Answer :
- X-ray Crystallography : Resolves bond lengths/angles and confirms regiochemistry (e.g., distinguishing 5-hydroxymethyl from 4-substituted isomers) .
- Computational Modeling : Density Functional Theory (DFT) calculates theoretical spectra (e.g., NMR, IR) for comparison with experimental data .
- TGA/DSC : Assess thermal stability and phase transitions, aiding in polymorph identification .
Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions?
- Answer : The chloromethyl (-CH₂Cl) group acts as a reactive site for:
- Nucleophilic Displacement : Replacement of Cl with amines, thiols, or alkoxides to generate derivatives .
- Steric Effects : Steric hindrance from the pyridine ring may slow reactions compared to aliphatic analogs .
- Leaving Group Ability : Enhanced by electron-withdrawing pyridine N, facilitating SN2 mechanisms .
Q. What computational methods are employed to predict the biological activity of this compound derivatives?
- Answer :
- Molecular Docking : Screens derivatives against target proteins (e.g., enzymes) to predict binding affinities .
- QSAR Models : Correlates substituent effects (e.g., Hammett σ values) with bioactivity trends .
- ADMET Prediction : Evaluates pharmacokinetic properties (e.g., solubility, CYP450 interactions) for drug-likeness .
Q. Data Contradiction and Methodological Challenges
Q. How should researchers address discrepancies in reported purity levels of this compound across studies?
- Answer :
- Analytical Cross-Validation : Compare HPLC, GC, and elemental analysis data to identify impurities (e.g., residual solvents, unreacted precursors) .
- Batch-to-Batch Variability : Document synthesis conditions (e.g., purification steps) to trace contamination sources .
- Reference Standards : Use certified materials (e.g., PubChem CID) for calibration .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXYBEXWMJZLJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175880 | |
Record name | (6-Chloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21543-49-7 | |
Record name | (6-Chloropyridin-3-yl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021543497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6-Chloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-hydroxymethyl pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.